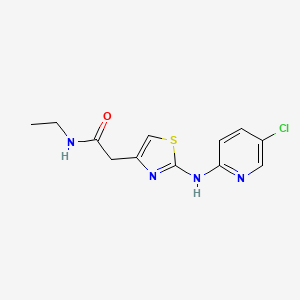

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS/c1-2-14-11(18)5-9-7-19-12(16-9)17-10-4-3-8(13)6-15-10/h3-4,6-7H,2,5H2,1H3,(H,14,18)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGVVCGBOVGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Assembly

The thiazole ring is typically constructed using Hantzsch thiazole synthesis , which involves reacting α-haloketones with thiourea derivatives. For this compound, the following steps are critical:

Preparation of 2-Amino-4-(chloroacetyl)thiazole :

- Reacting 5-chloropyridin-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid.

- Subsequent treatment with phosphorus pentasulfide (P₂S₅) in anhydrous tetrahydrofuran (THF) facilitates cyclization to form the thiazole core.

Optimization Insights :

Introduction of the N-Ethylacetamide Side Chain

The ethylacetamide group is introduced via nucleophilic acyl substitution or amide coupling :

Ester-to-Amide Conversion :

Direct Coupling via Carbodiimide Chemistry :

- Activating the carboxylic acid intermediate (from ester hydrolysis) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with ethylamine.

- Solvent System : Dimethylformamide (DMF) at 0–5°C, achieving >95% conversion after 12 hours.

Critical Process Parameters and Scalability

Reaction Condition Optimization

Analytical Validation

- HPLC Purity Analysis : Waters Alliance systems with C18 columns (detection: 254 nm) confirm ≥99% purity for final products.

- Spectroscopic Characterization :

Industrial-Scale Considerations

- Viscosity Management : Neutral reagents (e.g., non-hydrochloride salts) prevent gelation, enabling efficient stirring in batch reactors.

- Catalyst Selection : Triethylamine as a base minimizes byproduct formation during amidation.

- Cost Efficiency : Economical thiourea derivatives and recyclable solvents (e.g., THF) reduce production costs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Cyclization | 78 | 95 | High |

| Ester Aminolysis | 82 | 90 | Moderate |

| Carbodiimide Coupling | 88 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines or thiazoles.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Research indicates that compounds with thiazole and pyridine moieties often exhibit antimicrobial properties. The presence of the chlorinated pyridine may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : The structural characteristics of this compound suggest potential interactions with cancer cell pathways. Studies are ongoing to evaluate its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also serve as a lead for anti-inflammatory drugs, targeting specific inflammatory pathways involved in chronic diseases.

Biochemical Research

In biochemical studies, the compound is utilized to explore:

- Enzyme Inhibition : It is being tested as an inhibitor for specific enzymes that play critical roles in metabolic pathways. The interaction with these enzymes can provide insights into disease mechanisms and therapeutic targets.

- Receptor Binding Studies : The compound's ability to bind to various receptors is being examined, which could lead to the development of new drugs targeting neurological disorders or metabolic syndromes.

Materials Science

The unique chemical properties of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide allow it to be explored in the development of advanced materials:

- Polymers and Coatings : Its chemical structure can be integrated into polymer matrices to create materials with enhanced durability, thermal stability, or specific functional properties.

Synthesis and Production

The synthesis typically involves multi-step organic reactions starting from readily available precursors such as 5-chloropyridin-2-amine and thiazole derivatives. The synthetic routes ensure high purity and yield, which are essential for subsequent biological evaluations.

| Step | Description |

|---|---|

| 1 | Preparation of thiazole derivatives |

| 2 | Coupling with pyridine intermediates |

| 3 | Formation of the final acetamide product |

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Study : A recent study demonstrated that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting potential as an anticancer agent.

- Antimicrobial Research : In vitro tests showed promising results against Gram-positive bacteria, indicating that modifications in the thiazole ring could enhance antimicrobial efficacy.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro substituent in the target compound may enhance electrophilic interactions compared to the 4-methylpyridinyl group in or the unsubstituted pyridine in .

- Amide Modifications : The N-ethylacetamide group balances lipophilicity, whereas bulkier substituents (e.g., 1-phenylethyl in ) may reduce solubility but improve membrane permeability .

Computational and Experimental Data

- Electrostatic Potential: The 5-chloropyridinyl group likely creates a localized electron-deficient region, enhancing interactions with cationic residues in enzyme active sites (cf. Multiwfn-based analyses in ).

- LogP Predictions : The N-ethylacetamide (LogP ~1.2) is less lipophilic than the biphenyl-glyciamide analogue (LogP ~3.5) , suggesting better aqueous solubility for the target compound.

Biological Activity

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- A 5-chloropyridine ring

- A thiazole moiety

- An ethylacetamide group

The molecular formula is , with a molecular weight of approximately 270.77 g/mol. Its structure contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide exhibit significant antimicrobial activity. For instance, chloroacetamides have been shown to be effective against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

In studies employing quantitative structure–activity relationship (QSAR) analysis, it was found that the presence of halogenated phenyl groups enhances lipophilicity, facilitating faster cell membrane penetration and thus improving antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that thiazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, thiazole compounds have been linked to the inhibition of tubulin polymerization, which is essential for mitotic spindle formation in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide is influenced by its structural components:

- Chlorine Substitution : The presence of chlorine on the pyridine ring increases the compound's lipophilicity and electron-withdrawing ability, enhancing its interaction with biological targets.

- Thiazole Ring : This moiety is crucial for the compound's biological activity, as it can participate in hydrogen bonding and π-stacking interactions with target proteins.

Synthesis

The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide typically involves:

- Starting Materials : 5-chloropyridin-2-amine and ethyl bromoacetate.

- Reaction Conditions : The reaction is generally performed under reflux conditions using a base such as triethylamine and a catalyst like copper(I) iodide.

Case Studies

- Antimicrobial Assays : In a study evaluating various chloroacetamides, compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide were tested against E. coli and S. aureus. Results indicated effective inhibition zones, particularly against Gram-positive strains .

- Cytotoxicity Tests : Another study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations, suggesting potential for further development as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-ethylacetamide, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., glacial acetic acid at 80–100°C) .

- Step 2: Introduction of the 5-chloropyridin-2-ylamine moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .

- Step 3: Acetamide functionalization through N-ethylation or acylation with chloroacetyl chloride in the presence of bases (e.g., triethylamine) .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Enhances solubility |

| Temperature | 80–100°C | Accelerates cyclization |

| Catalyst | Pd(PPh₃)₄ (0.5–1.0 mol%) | Improves coupling efficiency |

| Reaction Time | 6–8 hours (monitored by TLC) | Reduces side products |

Critical factors include solvent polarity, catalyst loading, and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies protons on the thiazole (δ 7.2–7.5 ppm), pyridinyl (δ 8.1–8.3 ppm), and ethylacetamide (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- ¹³C NMR: Confirms carbonyl (C=O, δ 170–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₂ClN₄OS: 295.05) .

- Infrared Spectroscopy (IR): Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N thiazole) .

- HPLC: Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling be integrated to study interactions with biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinase inhibitors). The chloro-pyridinyl group shows strong hydrogen bonding with active-site residues (e.g., ATP-binding pocket of EGFR) .

- MD Simulations: GROMACS or AMBER evaluates stability of ligand-protein complexes over 100 ns trajectories, highlighting key interactions (e.g., hydrophobic contacts with thiazole) .

- QSAR Models: CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity .

Example Computational Findings:

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bond with Met793, π-π stacking |

| PARP-1 | -8.7 | Coordination with Zn²⁺ ion |

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies in IC₅₀ values (e.g., anticancer assays) arise from:

- Purity Variations: Impurities >5% skew results; use HPLC-certified batches .

- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .

- Solubility Issues: DMSO concentration >0.1% may induce cytotoxicity; optimize with PEG-400 .

Mitigation:

- Standardize protocols (e.g., MTT assay at 48h, 10% FBS).

- Validate via orthogonal assays (e.g., Western blot for apoptosis markers).

Basic: What key structural features influence reactivity and bioactivity?

Answer:

- Thiazole Ring: Electron-rich sulfur enhances π-π stacking with aromatic residues in target proteins .

- 5-Chloropyridinyl Group: Electronegative Cl improves membrane permeability and hydrogen bonding .

- N-Ethylacetamide: The ethyl group balances lipophilicity (LogP ~2.1), critical for blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Highlights:

| Modification | Effect on Activity |

|---|---|

| Replacement of Cl with F | ↓ Anticancer activity (weaker H-bond) |

| Ethyl → Methyl substitution | ↑ Solubility, ↓ Metabolic stability |

Advanced: How can SAR studies optimize therapeutic potential?

Answer:

- Analog Synthesis: Vary substituents at the pyridinyl (e.g., NO₂, CF₃) or thiazole (e.g., methyl, phenyl) positions .

- Biological Screening: Test analogs in panels (e.g., NCI-60 cancer cells) to identify selectivity patterns .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

Example SAR Table:

| Analog | R Group (Pyridinyl) | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|---|

| Parent Compound | 5-Cl | 12.3 | 2.1 |

| Analog A | 5-CF₃ | 8.9 | 2.4 |

| Analog B | 5-OCH₃ | 18.7 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.